(S)-(-)-1-Amino-2-(metoximetil)pirrolidina

Descripción general

Descripción

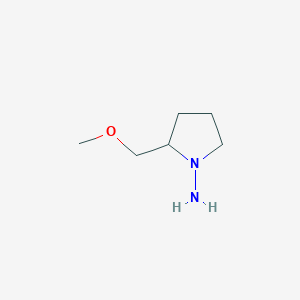

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a chiral center in (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine makes it an important compound for asymmetric synthesis and chiral resolution processes .

Aplicaciones Científicas De Investigación

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine has several scientific research applications:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine can be achieved through several methods. One common approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. For example, the compound can be synthesized by the reaction of (S)-2-(methoxymethyl)pyrrolidine with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidines .

Mecanismo De Acción

The mechanism of action of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simpler analog without the chiral center and methoxymethyl group.

Proline: An amino acid with a pyrrolidine ring, commonly used in peptide synthesis.

Pyrrolidinone: A lactam derivative with different chemical properties.

Uniqueness

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is unique due to its chiral center and methoxymethyl group, which confer specific stereochemical and functional properties. These features make it valuable for asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Actividad Biológica

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine, a chiral compound with the molecular formula CHNO, is recognized for its versatile biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : The compound features a pyrrolidine ring substituted with a methoxymethyl group and an amino group, contributing to its unique chemical properties.

- Molecular Weight : 130.19 g/mol.

- CAS Number : 59983-39-0.

The biological activity of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is largely attributed to its chiral nature, which allows it to interact selectively with various biological targets. The compound has been studied for its potential roles in:

- Antimicrobial Activity : Research indicates that pyrrolidine derivatives can exhibit significant antimicrobial properties, potentially influencing bacterial growth and resistance mechanisms.

- Anticancer Properties : There is ongoing investigation into the compound's ability to inhibit cancer cell proliferation, particularly through mechanisms involving cell cycle regulation and apoptosis .

- Chiral Recognition : Its chiral configuration enables it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds critical for drug development .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Studies : A study focusing on pyrrolidine derivatives demonstrated that (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine showed promising activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

- Cancer Research : In vitro studies have indicated that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. Specific assays revealed that treatment with (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine resulted in a significant decrease in cell viability in various cancer lines, including breast and prostate cancers .

- Chiral Catalysis : As a chiral auxiliary, (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine has been employed in the synthesis of complex organic molecules. Its ability to promote high enantioselectivity has been highlighted in recent synthetic methodologies aimed at producing pharmaceuticals with desired stereochemical configurations .

Propiedades

IUPAC Name |

(2S)-2-(methoxymethyl)pyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSIKGOGLDNQBZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow liquid; [Aldrich MSDS] | |

| Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59983-39-0 | |

| Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SAMP facilitate asymmetric synthesis, and what types of molecules can be synthesized using it?

A1: SAMP acts as a chiral auxiliary by temporarily attaching to a prochiral substrate. This creates a sterically controlled environment, influencing the stereochemical outcome of subsequent reactions. [, ] This strategy is particularly useful for the enantioselective alkylation of aldehydes and cyclic ketones. [] For example, SAMP has been instrumental in synthesizing enantiomerically pure α-silyl ketones, which serve as precursors to various vicinal diols with defined stereochemistry. []

Q2: The papers mention SAMP hydrazones. What are they and why are they significant?

A2: SAMP readily forms hydrazones with aldehydes and ketones. These hydrazones are crucial intermediates in SAMP-mediated asymmetric synthesis. [, ] Upon metalation, SAMP hydrazones form chiral "azaenolates," reactive species that undergo diastereoselective alkylation, establishing a new chiral center in the molecule. []

Q3: What specific advantages does SAMP offer over other chiral auxiliaries?

A3: SAMP demonstrates high diastereoselectivity, leading to products with excellent enantiomeric excess (ee) often exceeding 90%. [, ] This high selectivity, coupled with good chemical yields, makes SAMP a preferred choice. Additionally, its synthesis originates from (S)-proline, a readily available chiral starting material. []

Q4: The synthesis of (R)-boehmeriasin A is mentioned. What is the significance of this particular application?

A4: (R)-boehmeriasin A belongs to the phenanthroquinolizidine alkaloids, a class of natural products with potential medicinal properties. The first asymmetric synthesis of this compound was achieved using SAMP as a key chiral building block, highlighting the potential of SAMP in accessing complex natural product scaffolds. []

Q5: Beyond traditional synthetic applications, are there any novel uses for SAMP being explored?

A5: Recent research explores the use of SAMP hydrazones with transaminase enzymes. This approach offers a new route to chiral β-substituted amines. [] This enzymatic approach expands the utility of SAMP in biocatalytic transformations, showcasing its adaptability in different reaction environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.